Alentemol Exhibits 3-Fold Higher Potency than Apomorphine at Suppressing Nigral and Ventral Tegmental Dopamine Neurons
In chloral hydrate-anesthetized rats, Alentemol (U-66444B) suppressed the firing of dopamine neurons in the substantia nigra pars compacta and ventral tegmental area with a potency approximately three times that of apomorphine [1]. At sufficient doses, Alentemol produced complete neuronal silencing, consistent with robust autoreceptor activation [1]. This enhanced potency translates to lower required doses for achieving presynaptic inhibition in experimental systems.
| Evidence Dimension | Potency to depress dopamine neuron firing (in vivo electrophysiology) |
|---|---|
| Target Compound Data | Complete neuronal silencing at sufficient doses; ~3x greater potency than apomorphine |
| Comparator Or Baseline | Apomorphine (baseline potency = 1) |
| Quantified Difference | 3-fold higher potency |
| Conditions | Chloral hydrate-anesthetized rats; single-unit recording in substantia nigra pars compacta and ventral tegmental area |
Why This Matters
Three-fold higher potency enables lower dosing in preclinical studies, reducing potential off-target effects and conserving compound supply for extended experimental protocols.
- [1] Piercey MF, Broderick PA, Hoffmann WE, Vogelsang GD. U-66444B and U-68553B, potent autoreceptor agonists at dopaminergic cell bodies and terminals. J Pharmacol Exp Ther. 1990 Aug;254(2):369-74. PMID: 1974631. View Source
